[1-[5-[(4-Bromopyrazol-1-yl)methyl]-1,3-thiazol-2-yl]azetidin-3-yl]methanol
Description
[1-[5-[(4-Bromopyrazol-1-yl)methyl]-1,3-thiazol-2-yl]azetidin-3-yl]methanol: is a complex organic compound featuring a unique combination of pyrazole, thiazole, and azetidine rings
Properties
IUPAC Name |
[1-[5-[(4-bromopyrazol-1-yl)methyl]-1,3-thiazol-2-yl]azetidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4OS/c12-9-1-14-16(5-9)6-10-2-13-11(18-10)15-3-8(4-15)7-17/h1-2,5,8,17H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYWTIPIXYYTDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(S2)CN3C=C(C=N3)Br)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[5-[(4-Bromopyrazol-1-yl)methyl]-1,3-thiazol-2-yl]azetidin-3-yl]methanol typically involves multi-step organic reactions. One common approach includes:
Formation of the 4-bromopyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.
Synthesis of the thiazole ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling reactions: The 4-bromopyrazole is then coupled with the thiazole derivative using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Formation of the azetidine ring: This step involves the cyclization of an appropriate precursor, often using a strong base like sodium hydride (NaH) in an inert atmosphere.
Final assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom or the thiazole ring, potentially leading to debromination or hydrogenation products.
Substitution: The bromine atom in the pyrazole ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Debrominated or hydrogenated derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [1-[5-[(4-Bromopyrazol-1-yl)methyl]-1,3-thiazol-2-yl]azetidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its structural motifs are common in bioactive molecules, making it a candidate for the development of new therapeutic agents targeting various diseases, including cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of [1-[5-[(4-Bromopyrazol-1-yl)methyl]-1,3-thiazol-2-yl]azetidin-3-yl]methanol involves its interaction with specific molecular targets in biological systems. The pyrazole and thiazole rings are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The azetidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
[1-[5-[(4-Chloropyrazol-1-yl)methyl]-1,3-thiazol-2-yl]azetidin-3-yl]methanol: Similar structure with a chlorine atom instead of bromine, potentially altering its reactivity and biological activity.
[1-[5-[(4-Methylpyrazol-1-yl)methyl]-1,3-thiazol-2-yl]azetidin-3-yl]methanol: Contains a methyl group, which may affect its steric and electronic properties.
[1-[5-[(4-Nitropyrazol-1-yl)methyl]-1,3-thiazol-2-yl]azetidin-3-yl]methanol:
Uniqueness
The uniqueness of [1-[5-[(4-Bromopyrazol-1-yl)methyl]-1,3-thiazol-2-yl]azetidin-3-yl]methanol lies in its combination of three distinct heterocyclic rings, each contributing different chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
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